molecular formula C11H17NO B8783055 3-Pyridinehexanol CAS No. 88940-83-4

3-Pyridinehexanol

Cat. No. B8783055
CAS RN: 88940-83-4
M. Wt: 179.26 g/mol
InChI Key: AKJPOXBRPUSSBC-UHFFFAOYSA-N
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Description

3-Pyridinehexanol is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pyridinehexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinehexanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88940-83-4

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

6-pyridin-3-ylhexan-1-ol

InChI

InChI=1S/C11H17NO/c13-9-4-2-1-3-6-11-7-5-8-12-10-11/h5,7-8,10,13H,1-4,6,9H2

InChI Key

AKJPOXBRPUSSBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCCCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Pyridinehexanol was prepared by hydrogenation of 20.0 g of the crude 6-(3-pyridinyl)-5-hexyn-1-ol, prepared above in Example 105, dissolved in 200 ml of isopropyl alcohol over 2.0 g of 10% palladium on carbon at 1 atmosphere. The crude product obtained after filtration of the catalyst and evaporation of the solvent was evaporatively distilled to yield 15.8 g (89%) of 3-pyridinehexanol as a yellow oil, bp 120°-150° C./0.2 mm which was 90% pure by gas chromatography analysis.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 26.6 g of 3-pyridinehexanoic acid in 200 ml of dry tetrahydrofuran was cooled in an ice bath as 488 ml of 1 molar borane in tetrahydrofuran was added slowly. The reaction mixture was gradually brought to reflux temperature and was heated overnight. The excess reagent was quenched by the careful addition of 100 ml of methanol and the mixture was concentrated. The residue was diluted with excess 6N hydrochloric acid, allowed to stand overnight, made basic with 50% sodium hydroxide, and extracted with dichloromethane. The combined organic layers were dried over potassium carbonate, and evaporated to an oil which was distilled to give 22.6 g (92%) of 6-(3-pyridyl)hexanol, bp 180°-200° C./0.2 mm.
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
488 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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